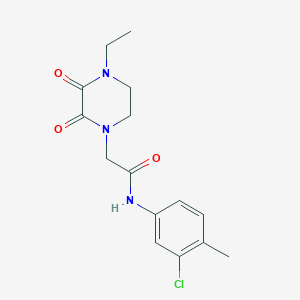

N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

CAS No.: 868680-47-1

Cat. No.: VC7639767

Molecular Formula: C15H18ClN3O3

Molecular Weight: 323.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868680-47-1 |

|---|---|

| Molecular Formula | C15H18ClN3O3 |

| Molecular Weight | 323.78 |

| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |

| Standard InChI | InChI=1S/C15H18ClN3O3/c1-3-18-6-7-19(15(22)14(18)21)9-13(20)17-11-5-4-10(2)12(16)8-11/h4-5,8H,3,6-7,9H2,1-2H3,(H,17,20) |

| Standard InChI Key | SGHOSFXJMXQPED-UHFFFAOYSA-N |

| SMILES | CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=C(C=C2)C)Cl |

Introduction

N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a complex organic compound that combines elements of both amide and piperazine chemistry. This compound is not explicitly mentioned in the provided search results, so we will construct a comprehensive overview based on its components and similar compounds.

Synthesis

The synthesis of such a compound would likely involve the reaction of 4-ethyl-2,3-dioxopiperazine carbonyl chloride (CAS No. 59703-00-3) with an appropriate amine, such as 3-chloro-4-methylphenylamine, in the presence of a base to facilitate the formation of the amide bond.

3-Chloro-4-methylphenyl Group

-

Chemical Properties: This group is part of an aromatic amine, which is typically reactive due to the presence of the amino group.

-

Biological Activity: Aromatic amines can exhibit various biological activities, including antimicrobial and anticancer properties, depending on their substitution patterns.

4-Ethyl-2,3-dioxopiperazine Moiety

-

Chemical Properties: This moiety is a derivative of piperazine, known for its stability and reactivity in forming carbonyl derivatives.

-

Biological Activity: Piperazine derivatives are used in various pharmaceutical applications, including as intermediates for antibiotics and other drugs.

Synthesis and Characterization

| Compound Component | Molecular Formula | Molecular Weight | Synthesis Method |

|---|---|---|---|

| 3-Chloro-4-methylphenylamine | CHClN | 141.60 g/mol | Reduction of nitroaniline derivatives |

| 4-Ethyl-2,3-dioxopiperazine carbonyl chloride | CHClNO | 204.61 g/mol | Reaction of 4-ethyl-2,3-dioxopiperazine with carbonyl chloride |

Biological Activity

While specific data on N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is not available, related compounds have shown promise in antimicrobial and anticancer applications. For instance, piperazine derivatives are known for their role in synthesizing antibiotics like piperacillin and cefoperazone .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume